molecular formula C14H25NO4 B8228412 Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate

Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate

Cat. No.: B8228412
M. Wt: 271.35 g/mol
InChI Key: JLPJPNOGCYKKSC-IINYFYTJSA-N
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Description

Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its cyclohexane ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylate ester group. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amino group.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Rel-methyl (1R,3S)-3-amino-1-methylcyclohexane-1-carboxylate: This compound lacks the Boc protection, making it more reactive in certain conditions.

    Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-cyclohexane-1-carboxylate: This compound has a similar structure but without the methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the Boc-protected amino group and the ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (1R,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-10-7-6-8-14(4,9-10)11(16)18-5/h10H,6-9H2,1-5H3,(H,15,17)/t10-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPJPNOGCYKKSC-IINYFYTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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